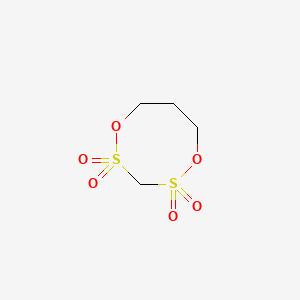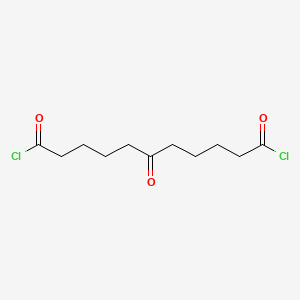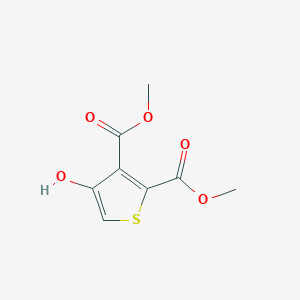
Dimethyl 4-hydroxythiophene-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-hydroxythiophene-2,3-dicarboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4-hydroxythiophene-2,3-dicarboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Dimethyl 4-hydroxythiophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Dimethyl 4-hydroxythiophene-2,3-dicarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl 4-hydroxythiophene-2,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects in medicinal applications .
相似化合物的比较
- Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
- Dimethyl 4-aminothiophene-2,3-dicarboxylate
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Comparison: Dimethyl 4-hydroxythiophene-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to dimethyl 3-hydroxythiophene-2,5-dicarboxylate, it has different regioselectivity in reactions. The presence of the hydroxyl group in the 4-position, as opposed to the 3-position, affects its interaction with biological targets and its overall chemical behavior .
属性
CAS 编号 |
91476-76-5 |
|---|---|
分子式 |
C8H8O5S |
分子量 |
216.21 g/mol |
IUPAC 名称 |
dimethyl 4-hydroxythiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3,9H,1-2H3 |
InChI 键 |
VCKZQVVHJALPNO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC=C1O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



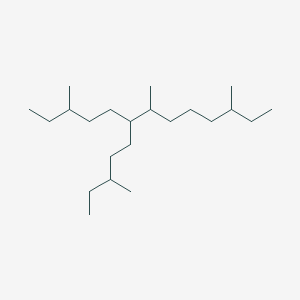
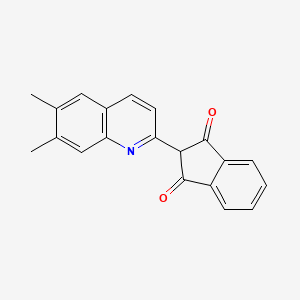
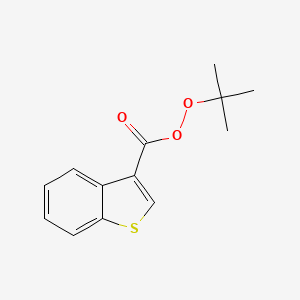
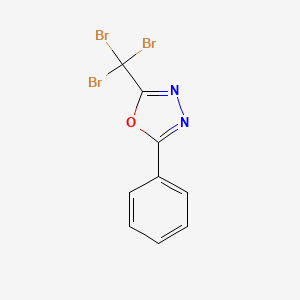
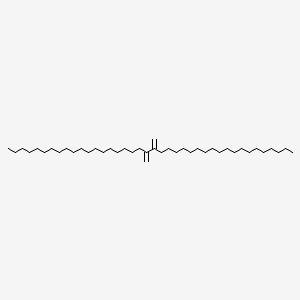

![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
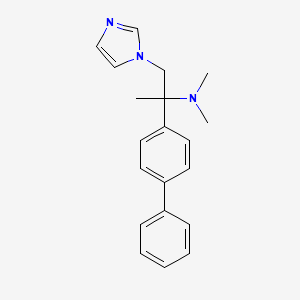
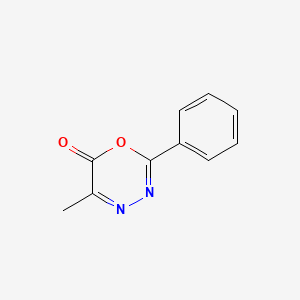
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
